Azido-PEG10-amine

Catalog No.
S520201
CAS No.
912849-73-1
M.F
C22H46N4O10
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG10-amine

CAS Number

912849-73-1

Product Name

Azido-PEG10-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C22H46N4O10

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2

InChI Key

RMNAJNJBCBFOKX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG10-amine, Amino-PEG10-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

The exact mass of the compound Azido-PEG10-amine is 526.3214 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG10-amine (CAS 912849-73-1) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine and an azide group separated by 10 ethylene glycol units. This specific architecture provides a highly hydrophilic spacer of approximately 35–45 Å, which is critical for modulating the physicochemical properties of bioconjugates . In procurement and material selection, this compound is prioritized for its dual orthogonal reactivity: the amine readily couples with activated carboxylic acids or NHS esters, while the azide enables highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. By combining precise spatial separation with excellent aqueous solubility, Azido-PEG10-amine serves as a foundational raw material in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials .

Substituting Azido-PEG10-amine with generic polydisperse PEGs, shorter/longer PEG variants, or aliphatic chains frequently leads to process failures or compromised end-product efficacy. In targeted protein degradation (PROTACs), the linker is not merely a passive spacer; its exact length dictates the thermodynamic stability of the ternary complex between the target protein and the E3 ligase [1]. Substituting PEG10 with a shorter PEG4 often induces steric clash, while a longer PEG24 introduces an excessive entropic penalty, both of which severely reduce degradation efficiency (Dmax) [2]. In ADC manufacturing, replacing the PEG backbone with an alkyl chain of similar length drastically reduces aqueous solubility, driving payload aggregation and limiting the achievable Drug-to-Antibody Ratio (DAR) . Furthermore, utilizing homobifunctional linkers instead of this heterobifunctional azide/amine construct necessitates complex protection/deprotection steps and results in yield-destroying cross-linking during sequential conjugations.

Ternary Complex Optimization in PROTACs vs. Short/Long PEG Alternatives

In the development of heterobifunctional degraders, the precise spatial separation provided by the linker is paramount. Azido-PEG10-amine provides an extended spacer length that is critical for targets requiring significant distance between the E3 ligase and the target protein to avoid steric clash [1]. When compared to shorter linkers like PEG4, which frequently fail to form productive ternary complexes for sterically demanding targets, PEG10 offers the necessary flexibility and distance. Conversely, substituting with overly long linkers (e.g., PEG24) introduces a high entropic penalty that destabilizes the complex, leading to reduced target degradation [2].

Evidence DimensionSpatial separation and ternary complex stability
Target Compound DataPEG10 provides an intermediate optimal spacing (~35-45 Å) that minimizes both steric clash and entropic penalty for specific bulky targets.
Comparator Or BaselinePEG4 (too short, causing steric hindrance) and PEG24 (too long, causing entropic destabilization).
Quantified DifferencePEG10 provides >2x the spatial extension of PEG4, fundamentally shifting the thermodynamic viability of the ternary complex compared to extremes.
ConditionsPROTAC library screening and target degradation assays.

Selecting the exact PEG10 length is critical when initial screens with PEG2-PEG4 linkers exhibit poor degradation profiles due to protein-protein steric interference.

Aqueous Solubility and Formulation Compatibility vs. Alkyl Linkers

The hydrophilicity of the linker backbone is a major determinant of manufacturability in bioconjugation, particularly for ADCs carrying hydrophobic payloads. The 10-unit PEG chain in Azido-PEG10-amine significantly enhances the aqueous solubility of the resulting conjugate . When compared to aliphatic linkers (e.g., C10-C12 alkyl chains) of comparable length, the PEG10 backbone prevents the hydrophobic collapse and aggregation that commonly plague ADC formulations . This enhanced solubility allows for higher Drug-to-Antibody Ratios (DAR) without necessitating excessive and potentially denaturing organic co-solvents during the conjugation process.

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataHigh hydrophilicity supports monomeric ADC profiles even at elevated DARs.
Comparator Or BaselineAlkyl linkers (e.g., C10-C12 chains) which drive hydrophobic aggregation and precipitation.
Quantified DifferencePEG10 maintains formulation stability in aqueous buffers, whereas equivalent alkyl linkers severely limit DAR due to insolubility.
ConditionsADC synthesis and aqueous formulation workflows.

Procuring PEG10 over alkyl linkers is essential to prevent costly batch failures caused by payload-induced aggregation during late-stage bioconjugation.

Sequential Conjugation Efficiency vs. Homobifunctional Linkers

Manufacturability in complex bioconjugation relies on orthogonal reactivity to prevent side reactions. Azido-PEG10-amine features a terminal azide for highly specific Click chemistry (CuAAC or SPAAC) and a primary amine for standard amide coupling . This heterobifunctional design allows for sequential, highly controlled conjugations. In contrast, utilizing homobifunctional linkers (such as bis-amine or bis-azide PEGs) inherently risks cross-linking, oligomerization, and poor stoichiometric control, requiring massive molar excesses of reagents to force a 1:1 addition .

Evidence DimensionConjugation yield and stoichiometric control
Target Compound DataHeterobifunctional design enables sequential 1:1 coupling without cross-linking.
Comparator Or BaselineHomobifunctional linkers (e.g., NH2-PEG10-NH2) which promote oligomerization.
Quantified DifferenceEliminates the need for massive reagent excess and complex purification steps required by homobifunctional alternatives.
ConditionsSequential dual-labeling or cross-linking workflows.

This specific heterobifunctional profile streamlines manufacturing processes, maximizing the yield of high-value bioconjugates while minimizing purification bottlenecks.

PROTAC Library Synthesis and Lead Optimization

Because PEG10 provides a highly specific spatial extension (~35-45 Å) that balances steric relief with entropic stability, this compound is an essential building block in PROTAC lead optimization [1]. It is specifically prioritized when initial degrader candidates utilizing shorter PEG2-PEG4 linkers fail to form productive ternary complexes due to steric clash between bulky E3 ligases and target proteins.

Antibody-Drug Conjugate (ADC) Payload Solubilization

In ADC manufacturing, the attachment of highly hydrophobic cytotoxic payloads often leads to aggregation and poor pharmacokinetics. The high aqueous solubility imparted by the PEG10 backbone makes Azido-PEG10-amine the right choice for linking these payloads to antibodies, allowing for higher Drug-to-Antibody Ratios (DAR) without compromising the monomeric stability of the formulation.

Orthogonal Surface Functionalization of Nanoparticles

For the development of targeted drug delivery systems or biosensors, surfaces must often be modified with multiple distinct ligands. The dual orthogonal reactivity of Azido-PEG10-amine allows for the initial attachment to a nanoparticle surface via amide coupling, followed by the highly efficient, bioorthogonal Click chemistry attachment of targeting peptides or fluorophores in complex aqueous media .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

526.32139368 Da

Monoisotopic Mass

526.32139368 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

32-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-amine

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types